2-Aminoperimidine Hydrobromide
Overview
Description
2-Aminoperimidine Hydrobromide is a chemical compound with the molecular formula C11H9N3·HBr·xH2O and a molecular weight of 264.12 (anhydrous basis) . It is known for its use as a precipitating agent during gravimetric determination of sulfate . The compound is characterized by its white to light yellow to dark green crystalline form and has a melting point of 295-300°C .
Mechanism of Action
Target of Action
The primary targets of 2-Aminoperimidine Hydrobromide are organisms causing sleeping sickness and malaria, specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases.
Mode of Action
This compound interacts with these targets by inhibiting their growth and proliferation
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . The compound’s action disrupts these pathways, leading to the death of these organisms and the alleviation of the diseases they cause.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a decrease in the population of these organisms, alleviating the symptoms of the diseases they cause.
Biochemical Analysis
Biochemical Properties
2-Aminoperimidine Hydrobromide plays a crucial role in biochemical reactions, particularly in the precipitation of sulphates . It interacts with enzymes and proteins involved in these reactions, facilitating the formation of precipitates. The compound’s interaction with biomolecules is primarily through ionic and hydrogen bonding, which stabilizes the precipitate formation process.
Cellular Effects
This compound has been observed to influence cellular processes, particularly in electrolyte transport across cell membranes Studies on amphibian skin have shown that this compound affects the transport of sodium and chloride ions, impacting cell signaling pathways and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to inhibit certain enzymes, thereby altering metabolic pathways and gene expression . The compound’s ability to form stable complexes with enzymes and proteins is key to its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade under certain conditions . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings. The stability and degradation of the compound are critical factors in its application in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of biochemical reactions within cells. Understanding these pathways is essential for optimizing the use of this compound in research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn affects its biochemical activity. The transport mechanisms are crucial for the compound’s effectiveness in various applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. Understanding the localization patterns is important for elucidating the compound’s role in cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoperimidine Hydrobromide can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The synthesis involves multiple steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: The industrial production of this compound involves the purification of the hydrobromide by boiling a saturated aqueous solution with charcoal, filtering, and leaving the salt to crystallize. The anhydrous salt is obtained by heating at 80°C for 4 hours .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoperimidine Hydrobromide undergoes various chemical reactions including:
Oxidation: Conversion to methylsulfonyl compounds.
Substitution: Formation of guanidines with suitable amines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires suitable amines under controlled conditions.
Major Products:
Oxidation: Methylsulfonyl derivatives.
Substitution: Guanidine derivatives.
Scientific Research Applications
2-Aminoperimidine Hydrobromide has diverse applications in scientific research:
Comparison with Similar Compounds
2-Aminopyrimidine: Known for its antimicrobial properties.
2-Amino-4-phenylpyrimidine: Used in various chemical syntheses.
Uniqueness: 2-Aminoperimidine Hydrobromide stands out due to its specific application in gravimetric determination of sulfate and its potential in developing optode methods for environmental analysis .
Properties
IUPAC Name |
1H-perimidin-2-amine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3.BrH/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;/h1-6H,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZUTZWRTHBWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193817 | |
Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40835-96-9 | |
Record name | 1H-Perimidin-2-amine, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40835-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040835969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 40835-96-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155083 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrimidin-2-ylaminehydrobromide sesquihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-Aminoperimidine Hydrobromide be used to detect specific ions?
A1: Yes. Research demonstrates the use of this compound in an optode system for the detection of sulfate ions. [] This method relies on the formation of an ion associate between this compound and sulfate ions in a sample solution. The concentration of the remaining unbound this compound is then measured using an optode, allowing for the indirect determination of sulfate ion concentration. You can find more details on this application in the study: [] Determination of Sulfate Ion with this compound Using an Optode Based on Tetrabromophenolphthalein Ethyl Ester Membrane (https://www.semanticscholar.org/paper/841146833ed32335910bc226f5200ba9ad10b3fa)
Q2: Is this compound reactive with other chemical groups?
A2: Yes, this compound can react with isocyanates to form substituted ureas. [] This reaction requires the presence of triethylamine as a catalyst. This chemical reactivity opens up possibilities for synthesizing new compounds with potentially interesting biological activities. You can learn more about this reaction and its products in the study: [] Synthesis and Biological Evaluation of Some 1‐Substituted 3‐(2‐Perimidyl)ureas (https://www.semanticscholar.org/paper/eded112c171f19d1a41da98ae61c9edd6dbeb417)
Q3: Are there methods to analyze the structure of this compound?
A3: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of this compound. [] This technique provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, elucidating its structure. Unfortunately, the specific details of the 1H and 13C NMR spectra are not available in the provided abstract.
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